1-(2-furylmethyl)-4-(3-phenoxybenzyl)piperazine oxalate
Overview
Description
1-(2-furylmethyl)-4-(3-phenoxybenzyl)piperazine oxalate is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.17908655 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalase and Superoxide Dismutase Activities
- Research Context: A study by Costa et al. (2018) involved the synthesis of a mixed valence Mn(III)Mn(II) complex, which showed catalase activity only in the presence of a base, such as piperazine. This suggests potential applications in biochemical contexts where antioxidant activities are crucial (Costa et al., 2018).
Inhibitors of Mushroom Tyrosinase
- Research Context: Vittorio et al. (2020) studied derivatives containing 4-(4-fluorobenzyl)piperazin-1-yl, which were potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. This research highlights the potential for developing treatments for hyperpigmentation-related disorders (Vittorio et al., 2020).
Antimicrobial Agents
- Research Context: Jadhav et al. (2017) explored novel compounds derived from triazole and piperazine for their antimicrobial activities. These compounds showed moderate to good activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).
Antibacterial Agents with Mild Cytotoxicity
- Research Context: Abbasi et al. (2018) synthesized 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives and found them to be decent inhibitors of various bacteria, suggesting their use as antibacterial agents (Abbasi et al., 2018).
Antioxidant Activity
- Research Context: A study by Pietrzycka et al. (2006) evaluated the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives. These compounds increased superoxide dismutase activity and total antioxidant capacity, suggesting their potential as antioxidants (Pietrzycka et al., 2006).
Differentiating Agents in Human Leukemic Cells
- Research Context: Gillet et al. (1997) reported on the differentiation activity of piperazine derivatives of butyric acid on human erythroleukemia K562 cells and myeloid leukemia HL60 cells, indicating their potential in cancer therapy (Gillet et al., 1997).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.C2H2O4/c1-2-7-20(8-3-1)26-21-9-4-6-19(16-21)17-23-11-13-24(14-12-23)18-22-10-5-15-25-22;3-1(4)2(5)6/h1-10,15-16H,11-14,17-18H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGXRESIJDRMQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CO4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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